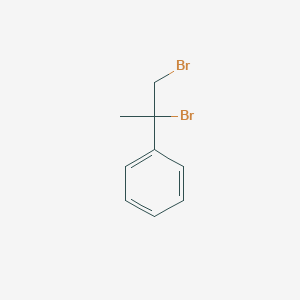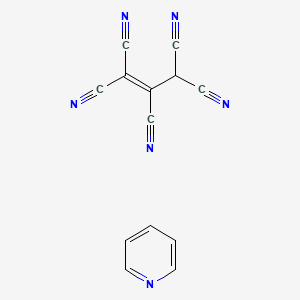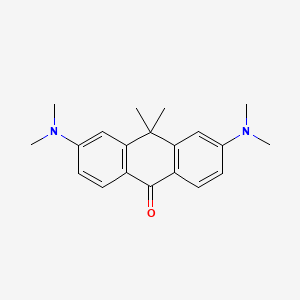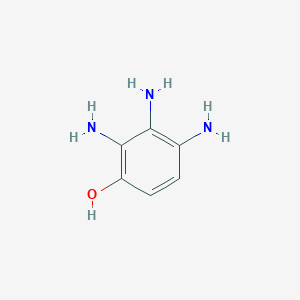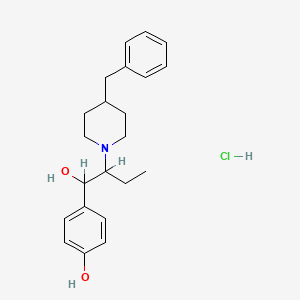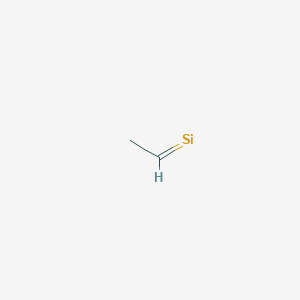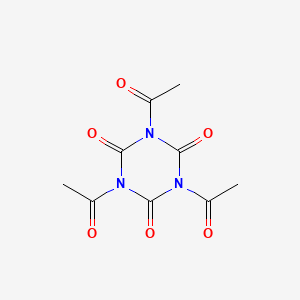![molecular formula C20H24N2O2 B14678734 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone CAS No. 38478-64-7](/img/structure/B14678734.png)
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is a complex organic compound that features a quinoline moiety, a piperidine ring, and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the formation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives. The final step is the coupling of the quinoline and piperidine moieties through a condensation reaction with ethanone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride, anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated piperidine derivatives.
科学的研究の応用
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety.
Piperidine derivatives: Compounds like piperine and piperidine itself, which feature a piperidine ring.
Uniqueness
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is unique due to its combination of a quinoline moiety, a piperidine ring, and an ethanone group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
38478-64-7 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)22-12-9-16(10-13-22)4-3-5-17-8-11-21-20-7-6-18(24-2)14-19(17)20/h3,5-8,11,14,16H,4,9-10,12-13H2,1-2H3/b5-3+ |
InChIキー |
DYMIQUNBIDKGRA-HWKANZROSA-N |
異性体SMILES |
CC(=O)N1CCC(CC1)C/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
正規SMILES |
CC(=O)N1CCC(CC1)CC=CC2=C3C=C(C=CC3=NC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



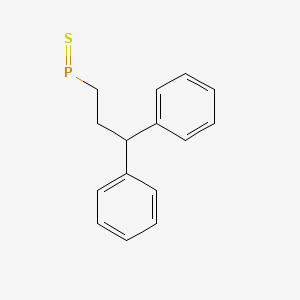
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

